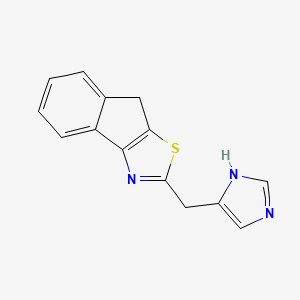
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an indeno-thiazole core structure, which is fused with an imidazole moiety. The unique structural features of this compound make it a promising candidate for various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- typically involves the condensation of appropriate ketones with thiourea, followed by cyclization reactions. One common synthetic route includes the use of indanone derivatives, which undergo cyclization with thiourea under acidic conditions to form the indeno-thiazole core. The imidazole moiety is then introduced through alkylation reactions using imidazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Mechanism of Action
The mechanism of action of 8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- involves its interaction with specific molecular targets. For instance, as an inhibitor of SARS-CoV-2 3CLpro, the compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. Molecular docking studies have shown that the indeno-thiazole core interacts with key residues in the protease’s active site, stabilizing the inhibitor-protease complex .
Comparison with Similar Compounds
Similar Compounds
8H-Indeno(1,2-d)thiazole derivatives: These compounds share the indeno-thiazole core but differ in the substituents attached to the core structure.
Imidazole-containing compounds: These compounds contain the imidazole moiety but may have different core structures.
Uniqueness
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- is unique due to its combined indeno-thiazole and imidazole moieties, which confer distinct biochemical properties. This dual functionality allows the compound to interact with a broader range of molecular targets, enhancing its potential as a versatile pharmacological agent .
Properties
CAS No. |
159081-22-8 |
|---|---|
Molecular Formula |
C14H11N3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-(1H-imidazol-5-ylmethyl)-4H-indeno[1,2-d][1,3]thiazole |
InChI |
InChI=1S/C14H11N3S/c1-2-4-11-9(3-1)5-12-14(11)17-13(18-12)6-10-7-15-8-16-10/h1-4,7-8H,5-6H2,(H,15,16) |
InChI Key |
SWXJBBYBDXFMGG-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)CC4=CN=CN4 |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)CC4=CN=CN4 |
Synonyms |
2-(1H-imidazol-4-ylmethyl)-8H-indeno(1,2-d)thiazole YM 31636 YM-31636 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R)-N-methyl-1-[4-(2-phenylpropan-2-yl)phenoxy]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B1240905.png)
![(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane](/img/structure/B1240906.png)
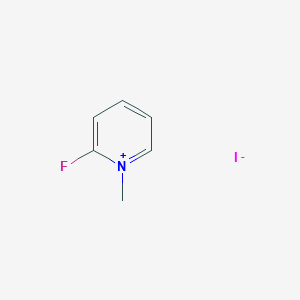
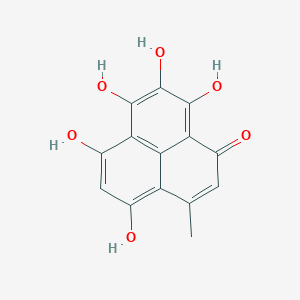
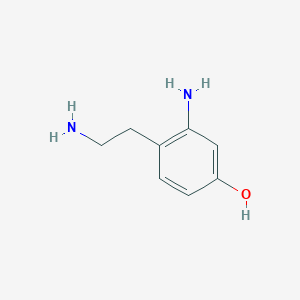
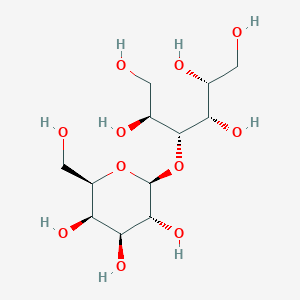

![N-[3-Amino-4-(2-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-ethoxy)-phenyl]-methanesulfonamide](/img/structure/B1240918.png)

![2-[(4S)-4-amino-5-[3-(3-aminopropylamino)propylamino]pentyl]guanidine](/img/structure/B1240921.png)

![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1240926.png)
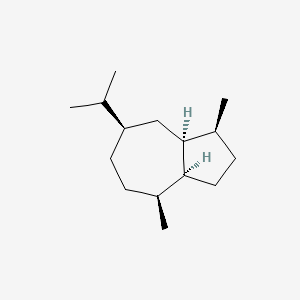
![(NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine;hydrochloride](/img/structure/B1240929.png)
